(E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
Description
The compound “(E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one” is a structurally complex molecule featuring:
- A central piperazine ring linked to a pyrimidine moiety substituted with a methyl group at position 2 and a 1H-pyrrole ring at position 4.
- An (E)-configured α,β-unsaturated ketone (enone) group connecting the piperazine to a phenyl ring. This enone-piperazine-pyrimidine scaffold is common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to its ability to engage in hydrogen bonding and π-π interactions. The stereoelectronic properties of the enone group may enhance binding affinity, while the pyrrole substituent could influence solubility and metabolic stability .
Properties
IUPAC Name |
(E)-1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-18-23-20(25-11-5-6-12-25)17-21(24-18)26-13-15-27(16-14-26)22(28)10-9-19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEBZIXUKQJOGK-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-methyl-4,6-dichloropyrimidine, the pyrimidine ring is constructed through nucleophilic substitution reactions.
Introduction of the Pyrrole Group: The pyrrole group is introduced via a condensation reaction with an appropriate pyrrole derivative.
Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving diamines and dihalides.
Coupling with Phenylprop-2-en-1-one: The final step involves the coupling of the synthesized intermediate with phenylprop-2-en-1-one under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and phenylprop-2-en-1-one moieties.
Reduction: Reduction reactions can target the double bond in the phenylprop-2-en-1-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction, are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies with proteins or nucleic acids, providing insights into molecular recognition processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other enone-piperazine derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Pyrimidine Substituents: The trifluoromethyl group in the analog from increases lipophilicity and metabolic resistance compared to the pyrrole group in the target compound.
Aromatic Groups :
- The 2-chlorophenyl group in may enhance binding to hydrophobic pockets in biological targets, whereas the phenyl group in the target and offers simpler π-stacking interactions.
Physicochemical Properties :
- Despite identical molecular formulas (C₂₂H₂₄N₆O), the target compound and the analog in differ in pyrimidine substitution, leading to variations in polarity and solubility.
Research Findings:
- Synthetic Accessibility : The target compound’s pyrrole-substituted pyrimidine may require specialized coupling reagents (e.g., Pd catalysis, as in ), while trifluoromethyl or pyrazole substituents () could simplify synthesis.
- The trifluoromethyl group in is associated with enhanced pharmacokinetic profiles in drug discovery .
Biological Activity
(E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing insights from various studies and data sources.
The molecular formula of the compound is C22H23N5O, with a molecular weight of 373.46 g/mol. Its structure includes a piperazine ring and a pyrimidine moiety, which are known to contribute to various biological activities.
| Property | Value/Description |
|---|---|
| Molecular Weight | 373.46 g/mol |
| Solubility | Varies in organic solvents |
| Melting Point | Requires experimental determination |
| Stability | Needs assessment under various conditions |
Synthesis
The synthesis of this compound involves several key steps, including the formation of the piperazine ring and the introduction of the pyrimidine moiety. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and ensuring desired stereochemistry.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives have shown effectiveness against mutant forms of epidermal growth factor receptor (EGFR), which is often implicated in various cancers . The compound's ability to selectively inhibit mutant EGFR while sparing wild-type EGFR suggests a favorable therapeutic profile with potentially reduced side effects.
The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The presence of a double bond in the propene segment may influence its reactivity and interaction with biological macromolecules.
Case Studies
Several studies have evaluated the antiproliferative effects of related compounds:
- Study on EGFR Mutants : A series of pyrimidine derivatives were synthesized and tested for their inhibitory effects on various EGFR mutants. Results indicated that certain derivatives showed higher potency against these mutants compared to wild-type EGFR, highlighting their potential as targeted cancer therapies .
- Anxiolytic Effects : Although not directly related to cancer, another study explored similar piperazine-containing compounds for their anxiolytic effects, demonstrating that structural modifications can lead to significant changes in biological activity .
Q & A
Basic: What synthetic strategies are recommended for preparing (E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Construct the pyrimidine-pyrrole core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a halogenated pyrimidine and pyrrole boronic acid derivatives, as seen in analogous piperazine-linked heterocycles .
- Step 2: Piperazine functionalization: React the pyrimidine intermediate with a substituted piperazine under nucleophilic aromatic substitution (SNAr) conditions. For example, heating at 50–80°C in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
- Step 3: Enone formation: Use a Claisen-Schmidt condensation between the piperazine-pyrimidine ketone and benzaldehyde derivatives under basic conditions (e.g., NaOH in ethanol). The (E)-isomer is favored by kinetic control .
Key Data: - Yields for analogous piperazine-pyrimidine syntheses range from 45–65% depending on purification methods (e.g., crystallization vs. chromatography) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRPD) for this compound?
Methodological Answer:
Contradictions often arise from polymorphism or solvent-dependent conformational changes:
- XRPD Analysis: Use X-ray powder diffraction to confirm crystalline phase identity. For example, highlights distinct peaks at 2θ = 12.5°, 15.8°, and 20.3° for a hydrochloride salt form .
- Solution-State NMR: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to validate the (E)-configuration of the enone group. Discrepancies may indicate rotameric equilibria or impurities .
- Thermal Stability: Perform differential scanning calorimetry (DSC) to detect polymorphic transitions, which may explain mismatches between solid-state (XRPD) and solution-state (NMR) data .
Basic: What analytical techniques are critical for characterizing this compound’s purity?
Methodological Answer:
- HPLC-MS: Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities. Retention times and mass spectra (e.g., m/z = 435 [M+H]+) confirm identity .
- Elemental Analysis: Validate elemental composition (C, H, N) within ±0.4% of theoretical values.
- 1H/13C NMR: Key diagnostic signals include the enone proton (δ 7.8–8.1 ppm, d, J = 15.5 Hz) and pyrrole NH (δ 10.2–10.5 ppm, br s) .
Advanced: How does the piperazine ring’s conformation influence biological activity in related compounds?
Methodological Answer:
- Structural Dynamics: Piperazine adopts chair or boat conformations depending on substituents. For example, shows that fluorophenyl-piperazine derivatives exhibit chair conformations stabilized by intramolecular H-bonding .
- SAR Studies: Replace the piperazine with morpholine or thiomorpholine and assay for target binding (e.g., kinase inhibition). Reduced activity in morpholine analogs suggests piperazine’s flexibility is critical .
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins. Piperazine’s nitrogen atoms often form salt bridges with Asp/Glu residues in binding pockets .
Basic: What are the stability considerations for this compound under varying pH conditions?
Methodological Answer:
- pH Stability Assay: Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC.
- Acidic Conditions (pH < 3): Hydrolysis of the enone group may occur, forming a diketone byproduct .
- Basic Conditions (pH > 8): Piperazine ring oxidation or N-dealkylation is possible .
Key Data:
- Half-life at pH 7.4: >48h; at pH 2: ~12h .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee) .
- Circular Dichroism (CD): Compare experimental CD spectra with reference data to confirm the (E)-configuration and absence of racemization .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during enone formation to stereoselectively generate the (E)-isomer .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to minimize thermal and photolytic degradation.
- Humidity Control: Use desiccants (e.g., silica gel) to prevent hygroscopic hydrolysis of the enone or piperazine groups .
- Stability Data:
- Degradation <5% after 6 months under inert (N₂) atmosphere .
Advanced: How do structural modifications (e.g., substituents on the pyrrole ring) affect solubility and bioavailability?
Methodological Answer:
- LogP Optimization: Introduce polar groups (e.g., –OH, –COOH) to the pyrrole ring to improve aqueous solubility. shows ethyl ester derivatives increase LogD by 1.5 units .
- Permeability Assays: Use Caco-2 cell monolayers to measure apparent permeability (Papp). Methyl substitution on pyrrole enhances Papp by 30% compared to unsubstituted analogs .
- In Silico Predictors: Apply QikProp to estimate solubility (e.g., –4.2 < LogS < –3.5) and adjust substituents accordingly .
Basic: What spectroscopic methods confirm the (E)-configuration of the enone moiety?
Methodological Answer:
- NOESY NMR: The absence of cross-peaks between the enone β-proton and phenyl ring protons confirms the trans (E) geometry .
- UV-Vis Spectroscopy: A λmax ~280 nm (ε ≈ 15,000 M⁻¹cm⁻¹) correlates with conjugated enone systems in the (E)-form .
Advanced: How can researchers address low yields in the final coupling step?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc)₂/XPhos or Buchwald-Hartwig conditions for C–N coupling. achieved 52.7% yield using HCl as a proton source .
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h at 120°C, improving yield by 15–20% .
- Workup Optimization: Acid-base extraction (e.g., 1M HCl wash) removes unreacted piperazine, enhancing purity without chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
